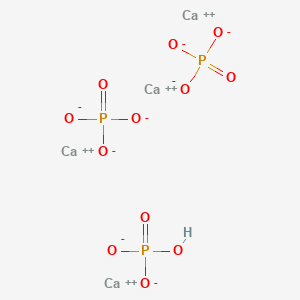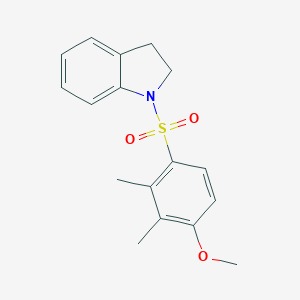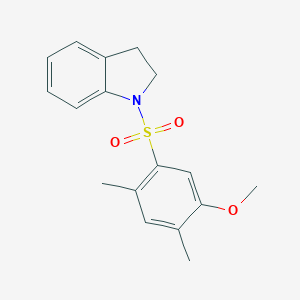
4-Ethyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, commonly known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a sulfonated compound that is commonly used as a buffer in biological research. It is highly soluble in water and has a neutral pH, making it an ideal buffer for biological applications.
作用機序
The mechanism of action of EPPS is not fully understood, but it is believed to interact with the hydrophobic regions of proteins, stabilizing their structure and preventing denaturation. EPPS has also been shown to interact with lipid membranes, altering their properties and enhancing the activity of membrane proteins.
Biochemical and Physiological Effects:
EPPS has been shown to have a number of biochemical and physiological effects. It has been shown to improve the solubility and stability of proteins, enhance the activity of membrane proteins, and alter the properties of lipid membranes. EPPS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of EPPS is its ability to stabilize proteins and other biological molecules, making it an ideal buffer for protein purification and crystallization. EPPS is also highly soluble in water and has a neutral pH, making it an ideal buffer for biological applications. However, EPPS has some limitations, including its relatively high cost and the fact that it may interfere with some assays.
将来の方向性
There are a number of future directions for research on EPPS. One area of research is the development of new EPPS derivatives with improved properties, such as increased solubility or enhanced activity. Another area of research is the study of EPPS in vivo, to better understand its physiological effects and potential therapeutic applications. Finally, EPPS may have applications in the development of new drugs or drug delivery systems, due to its ability to stabilize proteins and other biological molecules.
合成法
EPPS can be synthesized using a variety of methods, including the reaction of 4-ethyl-2-nitrophenol with piperidine and sodium sulfite. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated through filtration and recrystallization.
科学的研究の応用
EPPS has been extensively used in scientific research due to its ability to stabilize proteins and other biological molecules. It has been shown to improve the solubility and stability of proteins, making it an ideal buffer for protein purification and crystallization. EPPS has also been used in the study of membrane proteins, where it has been shown to stabilize and enhance the activity of these proteins.
特性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC名 |
1-(5-ethyl-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-12-7-8-13(18-2)14(11-12)19(16,17)15-9-5-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChIキー |
LXRCRRBLBHBZHC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
正規SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



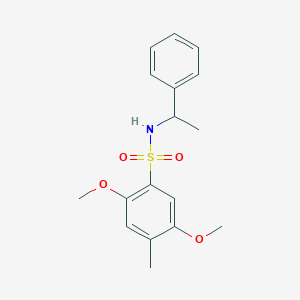


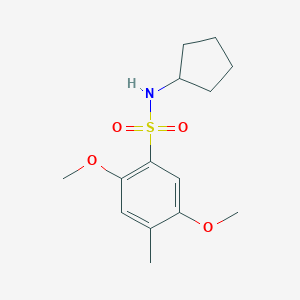

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

